molecular formula C12H8ClN3O3 B5763311 4-chloro-3-nitro-N-4-pyridinylbenzamide

4-chloro-3-nitro-N-4-pyridinylbenzamide

Cat. No. B5763311
M. Wt: 277.66 g/mol
InChI Key: KASKIBRSGKFFHB-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-4-pyridinylbenzamide represents a compound of interest in the field of organic chemistry due to its unique structural components and functional groups. This compound integrates a benzamide moiety substituted with both chloro and nitro groups, alongside a pyridinyl group, which collectively contribute to its chemical behavior and potential applications in various domains including materials science and possibly as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related nitrogen-containing heterocyclic compounds and their derivatives often involves nucleophilic substitution reactions, coupling reactions, or nitration processes. For instance, compounds with structural similarities, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, are synthesized through multi-step reactions starting from commercially available reagents, showcasing the complexity and versatility of synthetic routes available for nitrogen-rich compounds (Congming Ma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction, NMR, and electron diffraction. For closely related compounds, structural determination has revealed crucial details like bond lengths, molecular symmetry, and electron distribution, which are essential for understanding the molecular geometry and electronic structure of the compound. For example, the molecular structures of 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides have been extensively studied, providing insight into their structural parameters (J. F. Chiang & John Song, 1983).

Mechanism of Action

T0070907 is a potent, selective PPARγ inhibitor with an IC50 of 1 nM, over 800 times selective over PPARα and PPARδ . It can significantly reduce the expression levels of DNA-PKcs and RAD51 proteins in ME-180 and SiHa cells .

Future Directions

The compound has potential use in non-linear optics . It could be used in optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

properties

IUPAC Name

4-chloro-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-10-2-1-8(7-11(10)16(18)19)12(17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASKIBRSGKFFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC=NC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-3-nitro-N-pyridin-4-ylbenzamide

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